5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine is a synthetic compound with significant interest in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 411.35 g/mol. The compound is identified by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a candidate for drug discovery and development.
This compound, also known by its ChemDiv Compound ID D054-0422, is available for research purposes from various chemical suppliers such as ChemDiv and MolPort. It is included in screening libraries aimed at identifying potential therapeutic agents, particularly in the context of phenotypic screening and target identification .
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine belongs to the class of piperazine derivatives and pyrimidines. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of compounds targeting neurological disorders or other therapeutic areas.
The synthesis of 5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine typically involves several key steps:
The specific reaction conditions, such as temperature, solvent choice, and catalysts, can significantly influence the yield and purity of the final compound.
The molecular structure of 5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine can be described using its SMILES notation: CCCSc(nc1)nc(C(N(CC2)CCN2c2cc(Cl)ccc2)=O)c1Cl. This notation reveals several key features:
The compound can participate in various chemical reactions typical for piperazine derivatives and substituted pyrimidines:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.
Research into related compounds indicates that modifications on the piperazine ring can significantly alter receptor affinity and selectivity, which is an area of ongoing investigation for this compound .
The physical and chemical properties of 5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine include:
These properties are critical when considering the compound's pharmacokinetic profile .
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propylsulfanyl)pyrimidine has potential applications in scientific research:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5